1-Benzyl-2-methyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of benzylamine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrrole ring .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrroles .
Scientific Research Applications
1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
- 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester
- 1-Benzyl-2-methyl-1H-pyrrole-3-carboxamide
- 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylate
Comparison: Compared to its similar compounds, 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-benzyl-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-10-12(13(15)16)7-8-14(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
IKZHQAOKRXYAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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